Chorismic Acid

描述

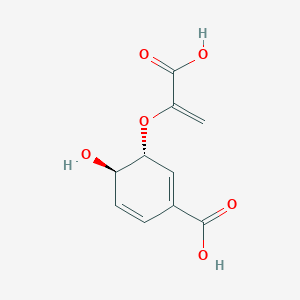

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R,4R)-3-(1-carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFXTQVDAKGDEY-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)OC1C=C(C=CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C(=O)O)O[C@@H]1C=C(C=C[C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210697 | |

| Record name | Chorismic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chorismate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

617-12-9, 55508-12-8 | |

| Record name | Chorismic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chorismic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chorismic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chorismic acid free acid fromenterobacter aerogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chorismic acid barium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHORISMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI1BLY82Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chorismate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | Chorismate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

chorismic acid as a precursor for aromatic amino acids

An In-depth Technical Guide: Chorismic Acid: The Central Precursor in Aromatic Amino Acid Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The aromatic amino acids (AAAs)—phenylalanine, tyrosine, and tryptophan—are fundamental building blocks for protein synthesis and precursors to a vast array of secondary metabolites vital for biological function.[1][2] While essential for nearly all life, they are not synthesized by mammals and must be obtained through diet.[3][4] In plants, bacteria, fungi, and archaea, the biosynthesis of these amino acids originates from the shikimate pathway, a seven-step metabolic route that is a prime target for the development of herbicides and antimicrobial agents due to its absence in animals.[3][5] This guide focuses on the terminus of this pathway, the critical branch-point intermediate: this compound. It details the enzymatic conversion of chorismate into the three aromatic amino acids, the complex regulatory networks that govern metabolic flux, and the experimental methodologies used to study these processes.

The Shikimate Pathway: Synthesis of Chorismate

The shikimate pathway channels carbon from central metabolism into aromatic compounds.[6] It begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[1][2] This initial reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), the first of seven enzymes that sequentially convert the substrates into chorismate.[6][7] Chorismate synthase catalyzes the final step, an anti-1,4 elimination of a phosphate group from 5-enolpyruvylshikimate-3-phosphate (EPSP) to form chorismate.[3][8][9]

Chorismate: A Critical Metabolic Hub

Chorismate stands at a major metabolic crossroads. Its name, derived from the Greek word for "to separate," reflects its role as a branch-point metabolite.[10] It is the last common precursor for the aromatic amino acids and is also diverted into the synthesis of other essential compounds, including folate, ubiquinone, and the plant hormone salicylic acid.[10][11] The fate of chorismate is determined by the suite of competing enzymes that utilize it as a substrate.[12]

Biosynthesis of Phenylalanine and Tyrosine

The committed step in the biosynthesis of phenylalanine and tyrosine is the conversion of chorismate to prephenate, a Claisen rearrangement catalyzed by the enzyme chorismate mutase (CM).[4][13] From prephenate, the pathways diverge. In many plants and microorganisms, two primary routes exist: the arogenate pathway and the phenylpyruvate/4-hydroxyphenylpyruvate pathway.[2][12]

-

Arogenate Pathway: Prephenate is first transaminated to form arogenate. Arogenate is then converted to phenylalanine by arogenate dehydratase (ADT) or to tyrosine by arogenate dehydrogenase (ADH).[12] This is considered the major route in many plants.[1][2]

-

Alternative Pathway: Alternatively, prephenate can be converted to phenylpyruvate by prephenate dehydratase (PDT) or to 4-hydroxyphenylpyruvate by prephenate dehydrogenase (PDH). These intermediates are then transaminated to yield phenylalanine and tyrosine, respectively.[14]

Biosynthesis of Tryptophan

The pathway to tryptophan synthesis is distinct from that of phenylalanine and tyrosine and involves a five-step, plastid-localized process in plants.[15] It begins with the enzyme anthranilate synthase (AS), which catalyzes the conversion of chorismate to anthranilate using glutamine as an amino donor.[15][16] The subsequent enzymatic steps are catalyzed by:

-

Anthranilate phosphoribosyltransferase (PAT): Forms 5-phosphoribosylanthranilate.[15]

-

Phosphoribosylanthranilate isomerase (PAI): Rearranges the substrate.

-

Indole-3-glycerol phosphate synthase (IGPS): Catalyzes the formation of the indole ring.[1][7]

-

Tryptophan synthase (TS): A complex of alpha and beta subunits that catalyzes the final two steps, converting indole-3-glycerol phosphate to tryptophan.[7]

Regulation of Metabolic Flux

The flow of carbon through the shikimate and aromatic amino acid pathways is tightly regulated to meet cellular demands while conserving resources. Regulation occurs at multiple levels, primarily through allosteric feedback by the final amino acid products and transcriptional control of the pathway genes.[5]

-

Allosteric Regulation: The branch-point enzymes are key regulatory nodes. In many organisms, chorismate mutase (CM) is inhibited by phenylalanine and tyrosine and activated by tryptophan, allowing the cell to balance the pools of these amino acids.[15][17] Similarly, anthranilate synthase (AS) is typically subject to feedback inhibition by tryptophan.[18] The first enzyme of the entire pathway, DAHPS, is also a major site of feedback inhibition by all three aromatic amino acids.[6][12]

Quantitative Enzyme Data

The efficiency and substrate affinity of the key enzymes at the chorismate branch point have been characterized in various organisms. The kinetic parameters provide insight into the metabolic flux and regulatory sensitivity of the pathways.

| Enzyme | Organism | Effector | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Chorismate Mutase (MtCM) | Mycobacterium tuberculosis | None | 1700 ± 300 | 1.7 ± 0.2 | 980 ± 80 | [19] |

| Chorismate Mutase (MtCM L88D) | Mycobacterium tuberculosis | None | 2700 ± 300 | 3.0 ± 0.1 | 1110 ± 70 | [19] |

| Chorismate Mutase (MtCM Triple Mutant) | Mycobacterium tuberculosis | None | 22,000 ± 1000 | 11 ± 2 | 510 ± 130 | [19] |

| Chorismate Mutase (Glu-23 -> Asp) | Saccharomyces cerevisiae | None | 625-655 | - | - | [20] |

Note: Kinetic parameters can vary significantly based on assay conditions (pH, temperature) and the specific isoform of the enzyme.

Experimental Protocols

Studying the enzymes that utilize chorismate requires robust and specific assays. Below are detailed protocols for the key branch-point enzymes.

Protocol: Chorismate Mutase (CM) Activity Assay

Principle: This assay measures the activity of CM by monitoring the disappearance of the substrate, chorismate, which absorbs light at 274 nm.[21] Alternatively, the reaction can be quenched with acid, which converts the product, prephenate, to phenylpyruvate, a compound that absorbs light at 320 nm in an alkaline solution.[22]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5 or 8.0), 0.5 mM EDTA, 10 mM β-mercaptoethanol.

-

Substrate: 1 mM this compound solution.

-

Enzyme: Purified Chorismate Mutase diluted in an appropriate buffer.

-

(For endpoint assay) Quenching Solution: 1 N HCl.

-

(For endpoint assay) Development Solution: 2.5 N NaOH.

Procedure (Continuous Spectrophotometric):

-

Prepare a reaction mixture in a UV-transparent cuvette or 96-well plate containing Assay Buffer and varying concentrations of chorismate.[19][21]

-

Equilibrate the mixture to the desired temperature (e.g., 30°C or 37°C).[21][23]

-

Initiate the reaction by adding a small volume of the purified enzyme.

-

Immediately monitor the decrease in absorbance at 274 nm (ε = 2630 M⁻¹cm⁻¹) over time using a spectrophotometer.[21]

Procedure (Endpoint Assay):

-

Set up the reaction mixture with buffer, substrate, and enzyme in a microcentrifuge tube.[22]

-

Incubate at 37°C for a defined period (e.g., 20 minutes).[22]

-

Terminate the reaction by adding 1 N HCl. This step also catalyzes the conversion of prephenate to phenylpyruvate.[22]

-

Incubate for an additional 15 minutes at 37°C.[22]

-

Add 2.5 N NaOH to develop the chromophore and measure the absorbance at 320 nm.[22]

Calculation: Calculate the rate of chorismate consumption or phenylpyruvate formation using the appropriate molar extinction coefficient.

Protocol: Anthranilate Synthase (AS) Activity Assay

Principle: This assay measures AS activity by quantifying the formation of its product, anthranilate, which is fluorescent. The increase in fluorescence is monitored over time.[24]

Reagents:

-

Extraction Buffer: Buffer suitable for protein extraction (e.g., 100 mM potassium phosphate, pH 7.6).

-

Assay Buffer: 100 mM potassium phosphate (pH 7.6), 20 mM L-glutamine, 10 mM MgCl₂.[25]

-

Substrate: 1 mM this compound solution.

-

Enzyme: Purified or partially purified Anthranilate Synthase.

-

Standard: Anthranilate solution for generating a standard curve.

Procedure:

-

Prepare the reaction mixture in a fluorometer cuvette containing Assay Buffer and chorismate.

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the production of anthranilate by measuring the increase in fluorescence.[24] Use an excitation wavelength of 340 nm and an emission wavelength of 400 nm.[24]

-

The reaction rate is often determined after any initial lag phase to ensure steady-state velocity is measured.[26]

Calculation: Quantify the rate of anthranilate formation by comparing the fluorescence signal to a standard curve prepared with known concentrations of anthranilate.

Protocol: Chorismate Synthase (CS) Activity Assay

Principle: This method directly measures the formation of chorismate from its substrate, EPSP, using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This approach is highly specific and avoids interference from other components in the reaction mixture.[27]

Reagents:

-

Assay Buffer: Buffer compatible with both the enzyme and mass spectrometry (e.g., ammonium acetate based).

-

Substrate: 5-enolpyruvylshikimate-3-phosphate (EPSP).

-

Cofactor: Reduced flavin mononucleotide (FMNH₂).

-

Enzyme: Purified Chorismate Synthase.

Procedure:

-

Prepare the primary reaction mixture containing Assay Buffer, EPSP, and the required reduced flavin cofactor.

-

Initiate the reaction by adding purified Chorismate Synthase.

-

Incubate for a defined period at an optimal temperature.

-

Terminate the reaction (e.g., by adding a solvent like methanol or by rapid freezing).

-

Analyze the sample using LC-HRMS. Separate the components on a suitable liquid chromatography column and detect the mass of chorismate using negative electrospray ionization.[27]

Calculation: Quantify the amount of chorismate produced by integrating the area of the corresponding peak in the chromatogram and comparing it to a standard.

References

- 1. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Chorismate synthase - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chorismate mutase - Wikipedia [en.wikipedia.org]

- 14. The Shikimate Pathway and Aromatic Amino Acid Biosynthesis in Plants | Annual Reviews [annualreviews.org]

- 15. Biochemical investigation of the tryptophan biosynthetic enzyme anthranilate phosphoribosyltransferase in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anthranilate synthase - Wikipedia [en.wikipedia.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Revisiting the dual pathway hypothesis of Chorismate production in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Properties and Functional Analysis of Two Chorismate Mutases from Maritime Pine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Two Chorismate Mutases from both Mycobacterium tuberculosis and Mycobacterium smegmatis: Biochemical Analysis and Limited Regulation of Promoter Activity by Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Anthranilate synthase assay [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

- 26. bioseed.mcs.anl.gov [bioseed.mcs.anl.gov]

- 27. A HR-MS Based Method for the Determination of Chorismate Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Aromaticity: An In-depth Technical Guide to Chorismic Acid Biosynthesis in Plants and Microorganisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chorismic acid stands as a critical metabolic linchpin in the biological world of plants, bacteria, fungi, and apicomplexan parasites. As the final product of the shikimate pathway, it serves as the central precursor for the biosynthesis of a vast array of aromatic compounds essential for life. These include the proteinogenic aromatic amino acids (tryptophan, phenylalanine, and tyrosine), vitamins such as folate and phylloquinone (vitamin K1), and a plethora of secondary metabolites including salicylic acid and auxins. The absence of the shikimate pathway in mammals elevates it to a prime target for the development of herbicides and antimicrobial agents, as its inhibition is detrimental to the organisms that rely on it.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic reactions, regulatory mechanisms, and key quantitative data. Furthermore, it offers detailed experimental protocols for the study of this vital metabolic route, aiming to equip researchers and drug development professionals with the foundational knowledge to explore and exploit this pathway.

The Shikimate Pathway: A Seven-Step Journey to Chorismate

The shikimate pathway is a seven-enzyme catalytic cascade that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[3][4][5] This pathway is a fundamental component of the carbon flow from central metabolism to the synthesis of aromatic compounds.[5]

The seven enzymatic steps are as follows:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DHS): This enzyme catalyzes the condensation of PEP and E4P to form DAHP, the first committed step of the shikimate pathway.[5]

-

3-dehydroquinate (DHQ) synthase: DHQ synthase converts DAHP to 3-dehydroquinate.[6][7]

-

3-dehydroquinate dehydratase: This enzyme catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate.

-

Shikimate dehydrogenase (SDH): SDH reduces 3-dehydroshikimate to shikimate in an NADPH-dependent reaction.[8][9]

-

Shikimate kinase (SK): Shikimate is then phosphorylated by shikimate kinase to produce shikimate-3-phosphate.[10][11]

-

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EPSPS): This enzyme catalyzes the addition of a second PEP molecule to shikimate-3-phosphate to form 5-enolpyruvylshikimate-3-phosphate (EPSP).[12]

-

Chorismate synthase (CS): The final step is the elimination of a phosphate group from EPSP by chorismate synthase to yield chorismate.[2][13]

Quantitative Data on Shikimate Pathway Enzymes

The following tables summarize key kinetic parameters for the enzymes of the shikimate pathway from various plant and microbial sources. This data provides a comparative look at the efficiency and substrate affinity of these crucial biocatalysts.

Table 1: Kinetic Parameters of DAHP Synthase (DHS)

| Organism/Isoform | Substrate | Km (µM) | kcat (s-1) | Inhibitor | Ki (µM) |

| Arabidopsis thaliana DHS1 | PEP | 18 ± 2 | 12.1 ± 0.4 | Chorismate | 11 ± 1 |

| Arabidopsis thaliana DHS1 | E4P | 15 ± 2 | 12.1 ± 0.4 | Caffeate | 25 ± 3 |

| Arabidopsis thaliana DHS2 | PEP | 22 ± 3 | 10.5 ± 0.5 | Tyrosine | 45 ± 5 |

| Arabidopsis thaliana DHS2 | E4P | 19 ± 3 | 10.5 ± 0.5 | Tryptophan | 55 ± 6 |

| Arabidopsis thaliana DHS3 | PEP | 25 ± 4 | 11.2 ± 0.6 | Chorismate | 15 ± 2 |

| Arabidopsis thaliana DHS3 | E4P | 21 ± 3 | 11.2 ± 0.6 | Caffeate | 30 ± 4 |

| Aspergillus nidulans AroF | PEP | 130 | - | Tyrosine | 40 |

| Aspergillus nidulans AroG | PEP | 110 | - | Phenylalanine | 50 |

| Saccharomyces cerevisiae Aro3 | PEP | 170 | - | Phenylalanine | 100 |

| Saccharomyces cerevisiae Aro4 | PEP | 290 | - | Tyrosine | 80 |

Data compiled from references[11][14].

Table 2: Kinetic Parameters of 3-Dehydroquinate Synthase (DHQS)

| Organism | Substrate | Km (µM) | kcat (s-1) |

| Pyrococcus furiosus | DAHP | 3.7 | 3.0 |

| Anabaena variabilis | DAHP | 1.8 ± 0.3 | - |

Data compiled from references[15][16].

Table 3: Kinetic Parameters of Shikimate Dehydrogenase (SDH)

| Organism | Substrate | Km (µM) |

| Pisum sativum | Shikimate | 340 |

| Pisum sativum | NADP+ | 70 |

| Camellia sinensis DQD/SDHa | 3-Dehydroshikimate | 115.3 ± 12.5 |

| Camellia sinensis DQD/SDHa | NADP+ | 109.8 ± 10.2 |

| Camellia sinensis DQD/SDHc | 3-Dehydroshikimate | 330.9 ± 25.1 |

| Camellia sinensis DQD/SDHd | 3-Dehydroshikimate | 465.9 ± 38.7 |

Data compiled from references[17][18].

Table 4: Kinetic Parameters of Shikimate Kinase (SK)

| Organism/Isoform | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Erwinia chrysanthemi Wild type | Shikimate | 310 | 35 | 1.3 x 105 |

| Erwinia chrysanthemi Wild type | ATP | 620 | - | - |

| Escherichia coli SK I | Shikimate | 20,000 | - | - |

| Escherichia coli SK II | Shikimate | 200 | 27.1 | 1.36 x 105 |

| Escherichia coli SK II | ATP | 160 | - | - |

Data compiled from reference[10].

Table 5: Kinetic Parameters of EPSP Synthase (EPSPS)

| Organism/Variant | Substrate | Km (µM) | kcat (s-1) | Inhibitor | Ki (µM) | IC50 (mM) |

| Escherichia coli | PEP | 390 (Kd) | - | Glyphosate | 12,000 (Kd) | - |

| Zea mays (Maize) | PEP | 9.5 | - | - | - | - |

| Zea mays (TIPS mutant) | PEP | - | Reduced | Glyphosate | - | - |

| Agrobacterium sp. CP4 | PEP | 200 (with KCl) | - | Glyphosate | 6,000 | 11 |

| Agrobacterium sp. CP4 | S3P | - | - | - | - | - |

Data compiled from references[3][6][19].

Table 6: Kinetic Parameters of Chorismate Mutase (CM)

| Organism/Variant | Substrate | Km (µM) | kcat (s-1) | Allosteric Effector | Effect |

| Mycobacterium tuberculosis | Chorismate | - | 60 ± 4 | - | - |

| Saccharomyces cerevisiae | Chorismate | - | - | Tryptophan | Positive |

| Saccharomyces cerevisiae | Chorismate | - | - | Tyrosine | Negative |

| Physcomitrella patens PpCM1 | Chorismate | - | - | Tryptophan | Positive |

| Physcomitrella patens PpCM1 | Chorismate | - | - | Tyrosine | Negative |

| Escherichia coli (engineered) | Chorismate | - | - | Phenylalanine | Negative |

Data compiled from references[12][20][20][21].

Table 7: Kinetic Parameters of Anthranilate Synthase (AS)

| Organism | Substrate | Km (µM) | kcat (s-1) | Inhibitor | Ki (µM) |

| Streptomyces venezuelae | Chorismate | 8.2 ± 0.2 | 0.57 ± 0.02 | Tryptophan | 11.1 ± 0.1 |

| Streptomyces venezuelae | Glutamine | 840 ± 50 | - | - | - |

Data compiled from reference[22].

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes in the this compound biosynthesis pathway.

DAHP Synthase (DHS) Activity Assay

This protocol is adapted from methods described for Nicotiana plumbaginifolia cell cultures.[1]

Principle: The enzymatic activity of DAHP synthase is determined by measuring the amount of DAHP produced from the condensation of PEP and E4P. The DAHP is then oxidized with periodate to form β-formylpyruvate, which is subsequently reacted with thiobarbituric acid to produce a colored adduct that can be quantified spectrophotometrically.

Reagents:

-

Extraction Buffer: 50 mM EPPS-KOH (pH 7.75), 1 mM DTT.

-

Reaction Mixture: 50 mM EPPS-KOH (pH 7.75), 0.5 mM E4P, 2 mM PEP, 0.7 mM MnCl2.

-

Periodate Solution: 0.2 M sodium periodate in 9 M phosphoric acid.

-

Thiobarbituric Acid Reagent: 0.8 M sodium arsenite in 0.5 M sodium sulfate and 0.04 M thiobarbituric acid in 0.5 M sodium sulfate.

Procedure:

-

Enzyme Extraction: Homogenize plant tissue or microbial cells in ice-cold extraction buffer. Centrifuge the homogenate to remove cell debris and use the supernatant for the assay.

-

Enzyme Pre-incubation: Pre-incubate the enzyme extract for 10 minutes at 35°C with 1 mM DTT to activate the enzyme.[1]

-

Reaction Initiation: Add the pre-incubated enzyme to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Color Development:

-

Stop the reaction by adding the periodate solution and incubate for 20 minutes at room temperature.

-

Add the thiobarbituric acid reagent and heat at 100°C for 15 minutes.

-

Cool the samples and measure the absorbance at 549 nm.

-

-

Quantification: Determine the amount of DAHP produced by comparing the absorbance to a standard curve generated with known concentrations of DAHP.

3-Dehydroquinate Synthase (DHQS) Activity Assay

This protocol is based on a coupled enzyme continuous spectrophotometric assay.[15]

Principle: The activity of DHQS is measured by coupling its reaction with that of 3-dehydroquinase. DHQS converts DAHP to 3-dehydroquinate (DHQ), which is then converted by an excess of 3-dehydroquinase to 3-dehydroshikimate (DHS). The formation of DHS is monitored by the increase in absorbance at 234 nm.

Reagents:

-

Assay Buffer: 50 mM BTP buffer (pH 6.8), 2 mM DTT, 0.5 mM NAD+, 200 mM KCl.

-

Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).

-

Coupling Enzyme: 3-dehydroquinase (in excess).

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the assay buffer, DAHP at various concentrations, and an excess of 3-dehydroquinase.

-

Reaction Initiation: Initiate the reaction by adding a known amount of purified DHQS.

-

Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 234 nm (ε = 1.2 x 104 M-1 cm-1) at a constant temperature (e.g., 60°C for thermophilic enzymes).

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance increase. Determine kinetic parameters by fitting the data to the Michaelis-Menten equation.

Shikimate Dehydrogenase (SDH) Activity Assay

This protocol describes a spectrophotometric assay to measure SDH activity.[4][9]

Principle: The activity of shikimate dehydrogenase is determined by monitoring the reduction of NADP+ to NADPH (or the oxidation of NADPH to NADP+) at 340 nm. The reaction is reversible.

Reagents:

-

Assay Buffer (Forward Reaction): 0.1 M Tris-HCl (pH 8.8).

-

Assay Buffer (Reverse Reaction): 0.1 M Tris-HCl (pH 7.5).

-

Substrates (Forward Reaction): Shikimate and NADP+.

-

Substrates (Reverse Reaction): 3-dehydroshikimate and NADPH.

Procedure:

-

Reaction Mixture Preparation:

-

Forward Reaction (Shikimate to 3-dehydroshikimate): In a cuvette, mix the assay buffer (pH 8.8) with shikimate and NADP+.

-

Reverse Reaction (3-dehydroshikimate to Shikimate): In a cuvette, mix the assay buffer (pH 7.5) with 3-dehydroshikimate and NADPH.

-

-

Reaction Initiation: Start the reaction by adding the enzyme extract or purified enzyme.

-

Spectrophotometric Monitoring: Monitor the change in absorbance at 340 nm (ε for NADPH = 6.22 mM-1 cm-1). An increase in absorbance indicates the forward reaction, while a decrease indicates the reverse reaction.

-

Data Analysis: Calculate the enzyme activity based on the rate of change of absorbance.

Shikimate Kinase (SK) Assay

A common method for assaying shikimate kinase activity is a coupled spectrophotometric assay.

Principle: The ADP produced from the shikimate kinase reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored at 340 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2.

-

Substrates: Shikimate and ATP.

-

Coupling Enzymes and Substrates: Phosphoenolpyruvate (PEP), NADH, pyruvate kinase, and lactate dehydrogenase.

Procedure:

-

Reaction Mixture Preparation: Combine the assay buffer, shikimate, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase in a cuvette.

-

Reaction Initiation: Start the reaction by adding the shikimate kinase-containing sample.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm.

-

Data Analysis: Calculate the rate of ADP formation, which is equivalent to the shikimate kinase activity, from the rate of NADH oxidation.

EPSP Synthase (EPSPS) Activity Assay

Several methods are available for assaying EPSPS activity. Here, a phosphate release assay is described.[17]

Principle: The activity of EPSPS is determined by measuring the amount of inorganic phosphate (Pi) released during the conversion of S3P and PEP to EPSP. The released phosphate is quantified using a colorimetric method, such as the malachite green assay.

Reagents:

-

Assay Buffer: 100 mM MOPS (pH 7.0), 1 mM MgCl2, 10% (v/v) glycerol, 2 mM sodium molybdate, 200 mM NaF.

-

Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).

-

Malachite Green Reagent: A solution of malachite green, ammonium molybdate, and a stabilizing agent.

Procedure:

-

Reaction Mixture Preparation: In a microplate well, combine the assay buffer, S3P, and PEP.

-

Reaction Initiation: Add the EPSPS enzyme to start the reaction and incubate at a specific temperature (e.g., 25°C) for a set time.

-

Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the released inorganic phosphate to produce a colored complex.

-

Absorbance Measurement: After a short incubation for color development, measure the absorbance at a specific wavelength (e.g., 620-660 nm).

-

Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

Chorismate Synthase (CS) Activity Assay

This protocol utilizes a coupled enzyme reaction followed by LC/MS detection.[23]

Principle: The substrate for chorismate synthase, EPSP, is first generated in situ using purified EPSP synthase. The chorismate produced by chorismate synthase is then detected and quantified by liquid chromatography-mass spectrometry (LC/MS).

Reagents:

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT.

-

Substrates for EPSP synthase: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).

-

Enzymes: Purified EPSP synthase and chorismate synthase.

-

Reduced Flavin Mononucleotide (FMNH2): Required for chorismate synthase activity.

Procedure:

-

Coupled Enzyme Reaction: In a reaction tube, combine the reaction buffer, S3P, PEP, and purified EPSP synthase to generate EPSP.

-

Chorismate Synthesis: To the same reaction mixture, add purified chorismate synthase and FMNH2. Incubate at 37°C for a specified time.

-

Reaction Quenching and Sample Preparation: Stop the reaction by adding a quenching solution (e.g., methanol). Centrifuge to pellet the proteins and transfer the supernatant for analysis.

-

LC/MS Analysis: Inject the sample onto a suitable LC column (e.g., a C18 column) and elute with an appropriate mobile phase. Detect and quantify chorismate using a mass spectrometer operating in negative electrospray ionization mode.

Chorismate Mutase (CM) Activity Assay

A continuous spectrophotometric assay is commonly used to measure chorismate mutase activity.[24]

Principle: Chorismate mutase catalyzes the conversion of chorismate to prephenate. The reaction is monitored by the decrease in absorbance of chorismate at 274 nm or 310 nm.

Reagents:

-

Assay Buffer: 50 mM potassium phosphate (pH 7.5) or 50 mM BTP (pH 7.5).

-

Substrate: Chorismate.

Procedure:

-

Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the assay buffer containing a range of chorismate concentrations.

-

Reaction Initiation: Start the reaction by adding the chorismate mutase enzyme.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 274 nm (ε = 2630 M-1cm-1) or 310 nm (ε = 370 M-1cm-1) at a constant temperature (e.g., 30°C).

-

Data Analysis: Calculate the initial velocity from the linear portion of the absorbance decrease. Determine kinetic parameters by fitting the data to the Michaelis-Menten equation.

Anthranilate Synthase (AS) Activity Assay

The activity of anthranilate synthase can be measured by monitoring the formation of the fluorescent product, anthranilate.

Principle: Anthranilate synthase converts chorismate and glutamine (or ammonia) to anthranilate, pyruvate, and glutamate. The production of anthranilate is monitored by its fluorescence.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 20 mM glutamine (or an appropriate concentration of ammonium chloride).

-

Substrate: Chorismate.

Procedure:

-

Reaction Mixture Preparation: In a fluorometer cuvette, combine the assay buffer and chorismate.

-

Reaction Initiation: Start the reaction by adding the anthranilate synthase enzyme.

-

Fluorometric Monitoring: Monitor the increase in fluorescence at an excitation wavelength of ~325 nm and an emission wavelength of ~400 nm.

-

Quantification: Calibrate the fluorescence signal using a standard curve of known anthranilate concentrations.

Isochorismate Synthase (ICS) Activity Assay

This assay involves the conversion of the product, isochorismate, to the fluorescent molecule salicylic acid.[25]

Principle: Isochorismate synthase converts chorismate to isochorismate. The isochorismate produced is then chemically or enzymatically converted to salicylic acid, which is highly fluorescent and can be quantified.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2.

-

Substrate: Chorismate.

-

Conversion Reagent (for chemical conversion): Acid or base to hydrolyze isochorismate to salicylate.

-

Coupling Enzyme (for enzymatic conversion): Isochorismate-pyruvate lyase (IPL) can be used to convert isochorismate to salicylate.

Procedure:

-

Enzymatic Reaction: Incubate the ICS enzyme with chorismate in the assay buffer at 30°C for a defined time.

-

Conversion to Salicylate:

-

Chemical Conversion: Stop the reaction and convert isochorismate to salicylate by adjusting the pH (e.g., by adding HCl).

-

Enzymatic Conversion: Include an excess of IPL in the initial reaction mixture to directly convert the produced isochorismate to salicylate.

-

-

Fluorescence Measurement: Measure the fluorescence of salicylic acid (excitation ~305 nm, emission ~407 nm).

-

Quantification: Determine the amount of salicylate produced using a standard curve.

Signaling Pathways and Logical Relationships

The shikimate pathway is tightly regulated to meet the cellular demands for aromatic compounds. This regulation occurs at both the genetic and enzymatic levels.

The Central Shikimate Pathway

The linear seven-step pathway from PEP and E4P to chorismate is the core of this biosynthetic route.

Caption: The core seven-step shikimate pathway for this compound biosynthesis.

Branch Points from Chorismate

Chorismate is a crucial branch-point metabolite, leading to the synthesis of various essential aromatic compounds.

References

- 1. Interdomain Conformational Changes Provide Allosteric Regulation en Route to Chorismate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chorismate synthase - Wikipedia [en.wikipedia.org]

- 3. The shikimate pathway. III. 3-dehydroquinate synthetase of E. coli. Mechanistic studies by kinetic isotope effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Photoswitching of Feedback Inhibition by Tryptophan in Anthranilate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. 3-dehydroquinate synthase - Wikipedia [en.wikipedia.org]

- 8. Inhibition and Biochemical Characterization of Methicillin-Resistant Staphylococcus aureus Shikimate Dehydrogenase: An in Silico and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 10. Biochemical and X-ray crystallographic studies on shikimate kinase: The important structural role of the P-loop lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Shikimate kinase - Wikipedia [en.wikipedia.org]

- 12. Evolution of allosteric regulation in chorismate mutases from early plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. africaresearchconnects.com [africaresearchconnects.com]

- 14. researchgate.net [researchgate.net]

- 15. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo Inhibition of the 3-Dehydroquinate Synthase by 7-Deoxysedoheptulose Depends on Promiscuous Uptake by Sugar Transporters in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]

- 19. Isotope effects in 3-dehydroquinate synthase and dehydratase. Mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An engineered chorismate mutase with allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Allosteric Regulation of Catalytic Activity: Escherichia coli Aspartate Transcarbamoylase versus Yeast Chorismate Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of Chorismic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chorismic acid is a pivotal biochemical intermediate, standing at a crucial metabolic crossroads in bacteria, fungi, and plants. As the final product of the shikimate pathway, it serves as the essential precursor for the biosynthesis of a wide array of aromatic compounds, including the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, ubiquinone, and a multitude of secondary metabolites.[1][2] Its unique chemical structure, featuring a diene system, a vinyl ether linkage, and two carboxylic acid moieties, imparts significant reactivity, making it a molecule of great interest in the fields of biochemistry, organic chemistry, and drug development. The absence of the shikimate pathway in animals makes the enzymes involved in chorismate metabolism attractive targets for the development of novel antimicrobial agents and herbicides. This guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

This compound, with the IUPAC name (3R,4R)-3-[(1-carboxyvinyl)oxy]-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid , is a white crystalline solid.[1] It is soluble in water and possesses acidic properties due to its two carboxylic acid groups.

Table 1: Chemical Identifiers and Basic Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3R,4R)-3-[(1-carboxyvinyl)oxy]-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid | [1] |

| CAS Number | 617-12-9 | [1] |

| Chemical Formula | C₁₀H₁₀O₆ | [1] |

| Molecular Weight | 226.18 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 148-149 °C (decomposes) |

Physicochemical and Spectroscopic Properties

The chemical properties of this compound are largely dictated by its functional groups and stereochemistry. Its instability, particularly in acidic solutions, is a key characteristic, readily undergoing rearrangement to prephenic acid.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference(s) |

| pKa | The strongest acidic pKa is reported to be approximately 3.39. | |

| UV-Visible (λmax) | 275 nm in aqueous solution (ε ≈ 2630 M⁻¹cm⁻¹) | [3] |

| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H (broad, ~3400 cm⁻¹), C=O (1680-1750 cm⁻¹), C=C (~1650 cm⁻¹), and C-O (~1200 cm⁻¹) stretching are expected. A published spectrum of barium chorismate shows significant peaks around 1600 cm⁻¹ and 1400 cm⁻¹. | [4] |

| ¹H NMR Spectroscopy (D₂O) | δ 6.41 (m, 1H, H-2), δ 4.12 (d, J=15.8 Hz, 1H, CHH), δ 3.96 (d, J=15.8 Hz, 1H, CHH), δ 3.87 (m, 1H, H-5), δ 3.54 (m, 1H, H-4), δ 2.12-2.80 (m, 4H, H-3 + H-6). Note: Assignments can vary depending on the solvent and pH. | |

| ¹³C NMR Spectroscopy (d6-acetone) | δ 172.2, 165.2, 151.3, 144.5, 124.4, 120.9, 116.2, 114.4, 73.7, 17.0. Note: Complete assignment is not readily available in the literature. | [5] |

Chemical Reactivity and Stability

This compound is a thermally labile molecule. A key reaction is the Claisen rearrangement to prephenate, which can occur both enzymatically, catalyzed by chorismate mutase, and non-enzymatically. This rearrangement is a critical step in the biosynthesis of phenylalanine and tyrosine. Under acidic conditions, prephenate is further converted to phenylpyruvic acid.

Due to its instability, this compound is often handled as its more stable barium salt.[4] For experimental purposes, it is crucial to consider its limited stability in solution, especially at low pH and elevated temperatures.

Biosynthesis and Biological Role

This compound is the final product of the seven-step shikimate pathway, a metabolic route absent in mammals. This pathway converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate.

The biosynthesis of chorismate from 5-enolpyruvylshikimate-3-phosphate is catalyzed by the enzyme chorismate synthase .[2]

Caption: The final steps of the shikimate pathway leading to this compound.

From chorismate, metabolic pathways diverge to produce a variety of essential aromatic compounds.

Caption: Major metabolic fates of this compound.

Experimental Protocols

Purification of this compound

This compound can be purified from bacterial cultures that overproduce it, often as its barium salt to improve stability. A general workflow for purification is as follows:

Caption: General workflow for the purification of barium chorismate.

Detailed Methodology (Adapted from published procedures): [4]

-

Cell Culture and Harvest: Grow a suitable bacterial strain (e.g., a specific auxotrophic mutant of Klebsiella pneumoniae) in a fermenter under conditions that promote chorismate accumulation. Harvest the culture and remove the cells by centrifugation to obtain the supernatant containing this compound.

-

Anion-Exchange Chromatography: Apply the supernatant to an anion-exchange column (e.g., Dowex 1x8). Wash the column extensively with water to remove unbound impurities.

-

Elution: Elute the bound this compound using a linear gradient of a suitable salt, such as ammonium chloride.

-

Precipitation: Collect the fractions containing this compound (monitored by UV absorbance at 275 nm). Add a solution of barium acetate to precipitate barium chorismate.

-

Washing and Drying: Collect the precipitate by centrifugation, wash sequentially with water, ethanol, and ether, and then dry under vacuum to yield purified barium chorismate.

Chorismate Mutase Assay

The activity of chorismate mutase is typically assayed by monitoring the conversion of chorismate to prephenate. Since prephenate does not have a strong UV absorbance distinct from chorismate, a coupled assay is often employed where prephenate is acid-converted to phenylpyruvate, which can be quantified spectrophotometrically.

Detailed Methodology: [6]

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a known concentration of chorismate (e.g., 0.5 mM), and the enzyme sample.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Conversion: Stop the enzymatic reaction by adding a strong acid, such as 1 M HCl. This also catalyzes the conversion of the product, prephenate, to phenylpyruvate.

-

Quantification: After a further incubation to ensure complete conversion to phenylpyruvate, add a strong base (e.g., 2.5 M NaOH) to develop the chromophore. Measure the absorbance at 320 nm.

-

Calculation: Calculate the amount of phenylpyruvate formed using its molar extinction coefficient, and from this, determine the enzyme activity.

Chorismate Synthase Assay

The activity of chorismate synthase can be monitored continuously by observing the increase in absorbance at 275 nm as chorismate is formed from its substrate, 5-enolpyruvylshikimate-3-phosphate (EPSP).[7]

Detailed Methodology: [7]

-

Anaerobic Conditions: This assay is typically performed under anaerobic conditions as the reduced flavin cofactor is oxygen-sensitive.

-

Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate EPSP, a catalytic amount of a reduced flavin cofactor (e.g., photoreduced FMN), and the chorismate synthase enzyme.

-

Spectrophotometric Monitoring: Immediately after adding the enzyme, monitor the increase in absorbance at 275 nm over time using a spectrophotometer.

-

Calculation: Calculate the rate of chorismate formation using the change in absorbance and the molar extinction coefficient of chorismate (ε₂₇₅ = 2630 M⁻¹cm⁻¹).

Conclusion

This compound remains a molecule of significant scientific interest due to its central role in the biosynthesis of aromatic compounds in many organisms. A thorough understanding of its structure, chemical properties, and the enzymes that metabolize it is crucial for the development of new therapeutic agents and herbicides. The experimental protocols outlined in this guide provide a foundation for researchers to study this important metabolite and its associated biochemical pathways. Further research to fully elucidate its spectroscopic properties and to develop more efficient synthetic routes will continue to be of great value to the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Properties and Functional Analysis of Two Chorismate Mutases from Maritime Pine [mdpi.com]

- 7. A continuous, anaerobic spectrophotometric assay for chorismate synthase activity that utilizes photoreduced flavin mononucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Branch Point: A Technical Guide to the Discovery and Research History of Chorismic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate web of microbial and plant metabolism, few molecules hold as pivotal a position as chorismic acid. This seemingly simple cyclohexadiene derivative stands as a critical branch-point intermediate in the shikimate pathway, the essential route for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—and a plethora of other vital aromatic compounds.[1][2] Its discovery was a landmark achievement in biochemistry, unlocking a deeper understanding of aromatic biosynthesis and providing a key target for the development of herbicides and antimicrobial agents. The name "this compound" itself, derived from the Greek word "χωρίζω" (chorizo), meaning "to separate," aptly reflects its role at a crucial metabolic crossroads.[2] This technical guide delves into the discovery and rich research history of this compound, providing an in-depth look at the key experiments, methodologies, and scientific breakthroughs that have shaped our understanding of this essential metabolite.

The Discovery and Early Characterization: A Historical Perspective

The existence of a branch-point intermediate in aromatic amino acid biosynthesis was first postulated in the late 1950s and early 1960s through the study of auxotrophic mutants of Escherichia coli and Aerobacter aerogenes (now Klebsiella pneumoniae). These mutants, blocked in the synthesis of aromatic amino acids, were observed to accumulate a then-unidentified compound.

A pivotal moment in the history of this compound research came in 1964 when M.I. Gibson and F. Gibson reported the isolation and preliminary characterization of this elusive intermediate.[3] Working with a mutant strain of A. aerogenes, they demonstrated that this compound, which they named this compound, served as a precursor to anthranilic acid (a precursor to tryptophan) and prephenic acid (a precursor to phenylalanine and tyrosine).[3]

Subsequent work by F. Gibson in 1964 further detailed the purification and chemical properties of this compound.[4] The structure of this novel intermediate was ultimately elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy and chemical degradation studies.

The Shikimate Pathway: The Biosynthetic Route to this compound

This compound is the final product of the seven-step shikimate pathway, a metabolic route absent in animals, making it an attractive target for antimicrobial drugs and herbicides.[5] This pathway converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[5]

The final and crucial step in this pathway is the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate, a reaction catalyzed by the enzyme chorismate synthase .[6] This enzyme facilitates a unique 1,4-trans elimination of a phosphate group and a proton from EPSP.[6]

Key Enzymes in the Shikimate Pathway

| Enzyme Name | Abbreviation | EC Number | Function |

| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | DAHPS | 2.5.1.54 | Condensation of PEP and E4P |

| 3-dehydroquinate synthase | DHQS | 4.2.3.4 | Conversion of DAHP to 3-dehydroquinate |

| 3-dehydroquinate dehydratase | DHQD | 4.2.1.10 | Dehydration of 3-dehydroquinate to 3-dehydroshikimate |

| Shikimate dehydrogenase | SDH | 1.1.1.25 | Reduction of 3-dehydroshikimate to shikimate |

| Shikimate kinase | SK | 2.7.1.71 | Phosphorylation of shikimate to shikimate-3-phosphate |

| 5-enolpyruvylshikimate-3-phosphate synthase | EPSPS | 2.5.1.19 | Addition of a second PEP molecule to S3P |

| Chorismate synthase | CS | 4.2.3.5 | Conversion of EPSP to chorismate |

This compound: The Metabolic Hub

Once synthesized, this compound stands at a critical metabolic junction, directing carbon flow into several essential biosynthetic pathways.

Major Metabolic Fates of this compound:

-

Phenylalanine and Tyrosine Biosynthesis: The first committed step is the conversion of chorismate to prephenate, catalyzed by the enzyme chorismate mutase .[7] Prephenate is then further metabolized to either phenylalanine or tyrosine.

-

Tryptophan Biosynthesis: Chorismate is converted to anthranilate by anthranilate synthase , initiating the pathway to tryptophan.

-

Folate Biosynthesis: Chorismate is a precursor for the synthesis of p-aminobenzoic acid (PABA), a key component of folate (vitamin B9).

-

Ubiquinone and Menaquinone Biosynthesis: Chorismate is a precursor for the biosynthesis of these essential electron carriers.

-

Salicylic Acid Biosynthesis: In plants, chorismate can be converted to salicylic acid, a phytohormone involved in plant defense.

-

tRNA Modification: this compound is a key metabolite in the synthesis of modified nucleosides found in the wobble position of some tRNA species.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments central to this compound research.

Protocol 1: Isolation and Purification of this compound from Klebsiella pneumoniae

This protocol is adapted from the work of Rieger and Turnbull (1996) and provides an improved method for obtaining gram quantities of this compound.[4]

Materials:

-

Klebsiella pneumoniae 62-1 strain

-

Growth medium (e.g., Nutrient Broth)

-

Accumulation medium

-

Centrifuge and appropriate tubes

-

pH meter

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Crystallization solvents (e.g., ether/petroleum ether)

Procedure:

-

Cultivation: Grow Klebsiella pneumoniae 62-1 in a suitable growth medium to a high cell density.

-

Accumulation: Transfer the cells to an accumulation medium designed to promote the overproduction and excretion of this compound. This medium is typically limited in aromatic amino acids.

-

Cell Removal: After a suitable incubation period (e.g., 24-48 hours), remove the bacterial cells from the culture supernatant by centrifugation.

-

Acidification and Extraction: Carefully acidify the supernatant to a pH of approximately 3.0 with an appropriate acid (e.g., HCl). Extract the acidified supernatant multiple times with an equal volume of cold ethyl acetate.

-

Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator, keeping the temperature low to prevent degradation of the this compound.

-

Crystallization: Dissolve the resulting crude this compound in a minimal amount of a suitable solvent (e.g., cold ether) and induce crystallization by the slow addition of a less polar solvent (e.g., petroleum ether).

-

Collection and Storage: Collect the crystalline this compound by filtration, wash with a cold, non-polar solvent, and dry under vacuum. Store the purified this compound at low temperatures (e.g., -20°C or below) in a desiccated environment.

Protocol 2: Chorismate Synthase Activity Assay

This protocol describes a method for determining the activity of chorismate synthase by monitoring the formation of chorismate using high-resolution mass spectrometry (HR-MS).[9]

Materials:

-

Purified chorismate synthase enzyme

-

5-enolpyruvylshikimate-3-phosphate (EPSP) substrate

-

Reduced flavin mononucleotide (FMNH₂)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, EPSP, and FMNH₂.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified chorismate synthase.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., an organic solvent like methanol or acetonitrile) that precipitates the enzyme.

-

Analysis by LC-HRMS: Centrifuge the quenched reaction mixture to remove the precipitated protein. Analyze the supernatant by LC-HRMS to separate and quantify the amount of chorismate produced. The detection is typically done in negative electrospray ionization mode, monitoring for the specific mass-to-charge ratio (m/z) of chorismate.

-

Calculation of Activity: Calculate the enzyme activity based on the amount of chorismate produced per unit time per amount of enzyme.

Protocol 3: Chorismate Mutase Enzyme Assay

This spectrophotometric assay measures the activity of chorismate mutase by monitoring the disappearance of chorismate.[10][11]

Materials:

-

Purified chorismate mutase enzyme

-

This compound substrate

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Setup: Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and a known concentration of this compound.

-

Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at a wavelength where chorismate absorbs significantly, and prephenate does not (e.g., 274 nm).

-

Enzyme Addition: Initiate the reaction by adding a small volume of the purified chorismate mutase enzyme solution to the cuvette and mix quickly.

-

Data Acquisition: Immediately start recording the decrease in absorbance at 274 nm over time.

-

Calculation of Initial Rate: Determine the initial linear rate of the reaction from the absorbance versus time plot.

-

Calculation of Activity: Using the Beer-Lambert law and the molar extinction coefficient of chorismate at 274 nm (ε = 2630 M⁻¹cm⁻¹), calculate the rate of chorismate consumption and express the enzyme activity in appropriate units (e.g., µmol/min/mg of protein).[10]

Quantitative Data in this compound Research

The following tables summarize key quantitative data from the literature, providing a comparative overview of enzyme kinetics and product yields.

Table 1: Kinetic Parameters of Chorismate Mutase from Various Sources

| Organism | Enzyme | Km for Chorismate (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Pinus pinaster | PpCM1 | 1600 | 29.4 | 1.84 x 10⁴ | [10] |

| Pinus pinaster | PpCM2 | 1700 | 35 | 2.06 x 10⁴ | [10] |

| Mycobacterium tuberculosis | *MtCM | - | 60 ± 4 | - | [12] |

Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature).

Table 2: Yields of Chorismate and its Derivatives in Engineered E. coli Strains

| Strain | Product | Titer (g/L) | Yield (mol/mol glucose) | Reference |

| Engineered E. coli | Salicylate | 11.5 | >0.40 | [13] |

| CFT5 | 4-Hydroxybenzoic acid | 1.82 | - | [14] |

| CFT5 | 3-Hydroxybenzoic acid | 2.18 | - | [14] |

| CFT5 | 2-Hydroxybenzoic acid | 1.48 | - | [14] |

| Engineered E. coli | L-Tryptophan | 14.12 | 0.155 | [15] |

Visualizing the Pathways: Signaling and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the central role of this compound in metabolic pathways and a typical experimental workflow for its study.

Diagram 1: The Shikimate Pathway and the Central Role of this compound

Caption: The shikimate pathway leading to the biosynthesis of this compound and its subsequent conversion to various essential aromatic compounds.

Diagram 2: Experimental Workflow for Metabolic Flux Analysis of the Shikimate Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Small scale biosynthesis and purification of gram quantities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chorismate synthase - Wikipedia [en.wikipedia.org]

- 7. Chorismate mutase - Wikipedia [en.wikipedia.org]

- 8. This compound, a key metabolite in modification of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A HR-MS Based Method for the Determination of Chorismate Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Properties and Functional Analysis of Two Chorismate Mutases from Maritime Pine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Metabolic design of a platform Escherichia coli strain producing various chorismate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Engineering of Shikimate Pathway and Terminal Branch for Efficient Production of L-Tryptophan in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Shikimate Pathway: A Technical Guide to the Enzymatic Synthesis of Chorismate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The shikimate pathway is a crucial and evolutionarily conserved metabolic route found in bacteria, archaea, fungi, algae, and plants, but notably absent in mammals.[1][2] This seven-step pathway links the metabolism of carbohydrates to the biosynthesis of aromatic compounds by converting phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[2][3][4] Chorismate serves as the central precursor for the synthesis of the essential aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as a myriad of other vital aromatic molecules including folates, ubiquinone, and numerous secondary metabolites.[2][3][5] The essentiality of this pathway for the survival of many microorganisms and its absence in animals makes its enzymes prime targets for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[5][6][7] This guide provides an in-depth technical overview of the seven core enzymes that catalyze the conversion of initial precursors to the final product, chorismate.

Core Enzymes of the Shikimate Pathway

The conversion of phosphoenolpyruvate and erythrose 4-phosphate to chorismate is catalyzed by a sequence of seven enzymes. In some organisms, several of these enzymatic functions are consolidated into multifunctional proteins.[8][9]

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase

-

Function: DAHP synthase (DHS) catalyzes the first committed step of the shikimate pathway.[10][11] It mediates an aldol-type condensation of two key metabolites, phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[3][10] As the gatekeeper enzyme, DAHP synthase is a critical point of regulation for the entire pathway, controlling the influx of carbon.[10][11]

-

Reaction: Phosphoenolpyruvate + D-erythrose 4-phosphate → 3-deoxy-D-arabino-heptulosonate 7-phosphate + Phosphate[10]

-

Regulation: The regulation of DAHP synthase is complex and varies between organisms. In many bacteria, the activity of DAHP synthase is controlled by feedback inhibition from the aromatic amino acids.[3][9] Often, multiple isoenzymes exist, each sensitive to one of the three aromatic amino acids.[3] In plants, the regulation is less defined by allosteric feedback and appears to be controlled more at the level of gene expression.[2][9][12]

3-Dehydroquinate (DHQ) Synthase

-

Function: 3-dehydroquinate synthase (DHQS) catalyzes the second step, a complex intramolecular cyclization of DAHP to form the first carbocyclic intermediate, 3-dehydroquinate (DHQ).[3][13] This multi-step reaction involves an oxidation, phosphate elimination, reduction, ring opening, and finally an intramolecular aldol condensation.[8] The enzyme requires NAD+ and a divalent metal ion, typically cobalt (Co2+), as cofactors for its activity.[8][13]

-

Reaction: 3-deoxy-D-arabino-heptulosonate 7-phosphate → 3-dehydroquinate + Phosphate[13]

-

Structure: DHQ synthase is a monomeric enzyme in most bacteria.[13] Its structure is of particular interest due to the complex series of reactions it catalyzes within a single active site.[15]

3-Dehydroquinate Dehydratase

-

EC Number: 4.2.1.10[16]

-

Function: 3-dehydroquinate dehydratase (DHQD), also known as dehydroquinase, catalyzes the third step in the pathway: the dehydration of 3-dehydroquinate to produce 3-dehydroshikimate.[3][16] This reaction is a reversible dehydration. Two distinct classes of DHQDs exist (Type I and Type II), which are an example of convergent evolution as they have different amino acid sequences and structures but catalyze the same reaction through different mechanisms.[16][17][18] Type I enzymes, found in plants and some bacteria, catalyze a syn-dehydration via a covalent imine intermediate, while Type II enzymes, found in other bacteria and fungi, perform an anti-dehydration through an enolate intermediate.[17][18]

-

Reaction: 3-dehydroquinate ⇌ 3-dehydroshikimate + H₂O[16]

Shikimate Dehydrogenase

-

EC Number: 1.1.1.25[19]

-

Function: Shikimate dehydrogenase (SDH) is the fourth enzyme in the pathway, responsible for the reversible, NADPH-dependent reduction of 3-dehydroshikimate to shikimate, the namesake of the pathway.[19][20] This enzyme introduces a key chiral center into the pathway intermediate.

-

Reaction: 3-dehydroshikimate + NADPH + H⁺ ⇌ shikimate + NADP⁺[19][20]

-

Structure: The structure of shikimate dehydrogenase typically features two domains with a cleft between them that contains the active site and an NADPH binding site with a characteristic Rossmann fold.[20] In plants and fungi, this enzyme is often part of a bifunctional protein with 3-dehydroquinate dehydratase.[9]

Shikimate Kinase

-

EC Number: 2.7.1.71[8]

-

Function: Shikimate kinase (SK) catalyzes the fifth step of the pathway, the specific ATP-dependent phosphorylation of the 3-hydroxyl group of shikimate to yield shikimate 3-phosphate.[8][21] This reaction activates the hydroxyl group for the subsequent enolpyruvyl transfer.

-

Reaction: ATP + shikimate → ADP + shikimate 3-phosphate[8]

-

Relevance: Due to its essential role and its absence in humans, shikimate kinase is a significant target for the development of novel antimicrobial drugs, particularly against pathogens like Mycobacterium tuberculosis.[7][21][22]

5-Enolpyruvylshikimate-3-phosphate (EPSP) Synthase

-

Function: EPSP synthase catalyzes the sixth step, the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate 3-phosphate (S3P).[1][23] This reaction forms the product 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.[23]

-

Reaction: Phosphoenolpyruvate + shikimate 3-phosphate ⇌ 5-enolpyruvylshikimate-3-phosphate + phosphate[23]

-

Herbicide Target: EPSP synthase is famously the target of the broad-spectrum herbicide glyphosate, the active ingredient in Roundup®.[1][3] Glyphosate acts as a competitive inhibitor with respect to PEP.[1] Genetically modified, glyphosate-resistant crops express a version of the EPSP synthase enzyme that is not sensitive to the herbicide.[3]

Chorismate Synthase

-

EC Number: 4.2.3.5[9]

-

Function: Chorismate synthase (CS) catalyzes the final step in the common shikimate pathway, the conversion of EPSP to chorismate.[9][24] The reaction is an unusual 1,4-anti-elimination of the phosphate group and the C-6proR hydrogen from EPSP.[24][25] Although the net reaction does not involve a redox change, the enzyme has an absolute requirement for a reduced flavin mononucleotide (FMNH₂) as a cofactor.[24][26]

-

Reaction: 5-enolpyruvylshikimate-3-phosphate → chorismate + phosphate[24]

-

Structure: Chorismate synthase is typically a homotetramer, with each monomer non-covalently binding one FMN molecule.[24] The active site contains highly conserved histidine residues crucial for catalysis.[25]

Quantitative Data Summary

The kinetic parameters of the shikimate pathway enzymes vary significantly depending on the source organism and the specific experimental conditions. The following tables summarize representative kinetic data from various studies.

Table 1: Kinetic Parameters for DAHP Synthase (DHS) and DHQ Synthase (DHQS)

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Optimal pH |

|---|---|---|---|---|---|---|

| DAHP Synthase | Escherichia coli (Phe-sensitive) | PEP | - | 70 | - | - |

| Aspergillus nidulans (AroF) | PEP | 40 | - | - | - | |

| Aspergillus nidulans (AroF) | E4P | 20 | - | - | - | |

| Thermotoga maritima | - | - | - | - | 6.0-8.0 | |

| DHQ Synthase | Pyrococcus furiosus | DAHP | 3.7 | 3.0 | - | 6.8 |

| | Anabaena variabilis | DAHP | 1.8 ± 0.3 | - | 149.3 (U/µmol enz) | - |

Table 2: Kinetic Parameters for DHQ Dehydratase (DHQD) and Shikimate Dehydrogenase (SDH)

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Optimal pH |

|---|---|---|---|---|---|---|

| DHQ Dehydratase | Corynebacterium glutamicum | 3-dehydroquinate | 348.2 | 150.19 | 3.00 (µM/s) | 8.0 |

| Enterococcus faecalis | 3-dehydroquinate | 65 | 110 | - | - | |

| Staphylococcus aureus (MRSA) | 3-dehydroquinate | 54 | 48.5 | 107 | - | |

| Shikimate Dehydrogenase | Camellia sinensis (CsDQD/SDHa) | 3-dehydroshikimate | 286.576 | 0.222 | 0.133 | 8.5 |

| Camellia sinensis (CsDQD/SDHa) | Shikimate | 209.619 | 0.104 | 0.062 | 8.5 |

| | Pisum sativum | - | - | - | - | 8.6-9.4 |

Table 3: Kinetic Parameters for Shikimate Kinase (SK), EPSP Synthase (EPSPS), and Chorismate Synthase (CS)

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Inhibitor | K_i (µM) |

|---|---|---|---|---|---|---|---|

| Shikimate Kinase | Mycobacterium tuberculosis | Shikimate | 650 ± 28 | 60 ± 8 | - | - | - |

| Mycobacterium tuberculosis | MgATP | 112 ± 4 | 60 ± 8 | - | - | - | |

| Staphylococcus aureus (MRSA) | Shikimate | 153 | - | 13.4 | - | - | |

| Staphylococcus aureus (MRSA) | ATP | 224 | - | 13.4 | - | - | |

| EPSP Synthase | Agrobacterium sp. (CP4) | PEP | 200 (with KCl) | - | - | Glyphosate | 6000 |

| Zea mays (Maize, TIPS variant) | PEP | 29 ± 1.8 | 3.3 ± 0.1 | - | Glyphosate | 2400 ± 300 |

| Chorismate Synthase | Escherichia coli | EPSP | - | - | - | - | - |

Experimental Protocols

General Protocol for Recombinant Enzyme Expression and Purification

This protocol provides a general workflow for obtaining purified shikimate pathway enzymes for subsequent characterization. Specific conditions (e.g., buffer composition, chromatography resins) may need optimization for each target enzyme.

-

Cloning and Transformation:

-

Synthesize or PCR-amplify the gene encoding the target enzyme from the organism of interest.

-

Clone the gene into a suitable expression vector (e.g., pET series for E. coli), often with an N- or C-terminal affinity tag (e.g., His₆-tag) to facilitate purification.

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Grow the transformed E. coli in a suitable medium (e.g., LB or TB) at 37°C with appropriate antibiotic selection.

-

Induce protein expression at mid-log phase (OD₆₀₀ ≈ 0.6-0.8) with an appropriate inducer (e.g., 0.1-1.0 mM IPTG).

-

Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

-

-

Cell Lysis and Clarification:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-